1-benzyl-5-[(3,4-dimethoxyphenyl)methylsulfanyl]tetrazole
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Overview
Description
1-benzyl-5-[(3,4-dimethoxyphenyl)methylsulfanyl]tetrazole is a chemical compound with the molecular formula C17H18N4O2S and a molecular weight of 342.41542 g/mol . This compound belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms. Tetrazoles and their derivatives are known for their diverse applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-[(3,4-dimethoxyphenyl)methylsulfanyl]tetrazole can be achieved through a multi-step process involving the following key steps:
Formation of the Benzyl Tetrazole Core: The initial step involves the formation of the tetrazole ring.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base such as sodium hydride or potassium carbonate.
Attachment of the 3,4-Dimethoxyphenylmethylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-5-[(3,4-dimethoxyphenyl)methylsulfanyl]tetrazole undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols and Sulfides: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1-benzyl-5-[(3,4-dimethoxyphenyl)methylsulfanyl]tetrazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Agriculture: It is investigated for its potential as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 1-benzyl-5-[(3,4-dimethoxyphenyl)methylsulfanyl]tetrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
1-benzyl-5-[(3,4-dimethoxyphenyl)methylsulfanyl]tetrazole can be compared with other similar compounds, such as:
5-Phenyltetrazole: Similar in structure but lacks the benzyl and sulfanyl groups.
1-Benzyl-5-phenyl-1H-tetrazole: Similar in structure but lacks the dimethoxyphenylmethylsulfanyl group.
1-Benzyl-5-(4-methoxyphenyl)-1H-tetrazole: Similar in structure but has a methoxy group instead of a dimethoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-benzyl-5-[(3,4-dimethoxyphenyl)methylsulfanyl]tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-22-15-9-8-14(10-16(15)23-2)12-24-17-18-19-20-21(17)11-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRHLCTTZBGOGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CSC2=NN=NN2CC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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